2,3,4,5,6-Pentafluoroaniline

Basicity Catalysis Nucleophilicity

Researchers requiring a perfluorinated aromatic amine with extreme electron deficiency often face supply inconsistency and inadequate purity documentation. 2,3,4,5,6-Pentafluoroaniline (CAS 771-60-8) resolves these challenges: • pKa -0.28 - over 10⁴× less basic than aniline, enabling stable, non-nucleophilic catalyst preparation (pentafluorophenylammonium triflate) for esterification & thioesterification • Defined electrophilic radical reactivity with predictable regioselectivity for aromatic arylation - not achievable with mono-fluorinated analogs • Validated precursor for fluorinated liquid crystals, optoelectronic materials, and cytochrome P-450 mechanistic probes Supplied with full analytical documentation (HPLC, NMR); available from research gram-scale to bulk quantities with rapid global delivery.

Molecular Formula C6H2F5N
Molecular Weight 183.08 g/mol
CAS No. 771-60-8
Cat. No. B1217426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluoroaniline
CAS771-60-8
Synonyms2,3,4,5,6-pentafluoroaniline
pentafluoroaniline
pentafluorophenylammonium triflate
Molecular FormulaC6H2F5N
Molecular Weight183.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)N
InChIInChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
InChIKeyNOXLGCOSAFGMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentafluoroaniline Overview


2,3,4,5,6-Pentafluoroaniline (C₆H₂F₅N, MW 183.08) is a perfluorinated aromatic amine wherein all five hydrogen atoms on the benzene ring are replaced by fluorine [1]. This substitution pattern imparts strong electron-withdrawing character, significantly altering its physicochemical properties compared to aniline or partially fluorinated analogs [2]. It is a crystalline low-melting solid (mp 33–35 °C, bp 153 °C, density 1.744 g/cm³) soluble in toluene and organic solvents but insoluble in water [3].

Non-basic amine for acid-sensitive synthesis and non-nucleophilic base applications
Perfluorinated aromatic building block for organocatalyst and material precursors
Electrophilic pentafluorophenyl radical arylation workflow
Crystal engineering synthon with predictable N-H···F and C-F···πF packing motifs

Why Pentafluoroaniline Cannot Be Replaced


Simple substitution with 4-fluoroaniline or aniline in syntheses or material formulations is not viable due to fundamental differences in electronic structure and reactivity. Pentafluoroaniline exhibits a predicted pKa of −0.16 to −0.28, rendering it over 10⁴ times less basic than aniline (pKa ≈ 4.6) . This drastically alters its nucleophilicity, hydrogen-bonding capacity, and metabolic fate [1]. Furthermore, the pentafluorophenyl radical generated from this compound demonstrates electrophilic character with defined regioselectivity in aromatic substitution reactions, a behavior not replicable with mono-fluorinated anilines [2].

Pentafluoroaniline
Aniline / 4-Fluoroaniline
Basicity & Protonation
~10,000-fold lower basicity; resists protonation in acidic media
Moderate basicity; proton-accepting behavior alters reaction compatibility
Radical Reactivity
Electrophilic pentafluorophenyl radical with defined regioselectivity
Nucleophilic or neutral phenyl radical; different substitution patterns
Metabolic Pathway
Direct bioactivation to benzoquinoneimine without 4-hydroxylation
Primary hydroxylation pathway; different reactive intermediate profile

Pentafluoroaniline: Quantitative Performance Data


Reduced Basicity (pKa) vs. Aniline

2,3,4,5,6-Pentafluoroaniline exhibits a pKa value of −0.28 (or −0.16±0.10 predicted), representing a decrease in basicity of over four orders of magnitude compared to aniline (pKa ≈ 4.6) . This profound reduction in basicity stems from the strong electron-withdrawing inductive effect of the five fluorine substituents, which destabilizes the protonated ammonium ion. In contrast, 4-fluoroaniline (pKa ≈ 4.7) retains basicity comparable to aniline, making pentafluoroaniline uniquely suited for applications requiring a non-basic, electron-deficient aromatic amine.

Reduced Basicity vs. Aniline
Class-level
Basicity lowered by ~60,000-fold (ΔpKa ≈ 4.8–4.9)
Supports acid-sensitive synthesis selection
Data to verify; exact pKa may vary with measurement method
Basicity Catalysis Nucleophilicity Proton Transfer

Distinct UV-Vis Absorption Profile

Comparative UV-Vis studies of aniline and its halogenated derivatives reveal that pentafluoroaniline exhibits a unique absorption pattern. Unlike pentachloroaniline, which shows distinct ¹Lb, ¹La, and ¹Bb transitions, the ¹La and ¹Bb transitions in pentafluoroaniline appear mixed, altering its photophysical behavior [1]. The NIST reference UV-Visible spectrum for 2,3,4,5,6-pentafluoroaniline provides a definitive fingerprint for identity and purity verification [2].

UV-Vis Absorption Profile
Head-to-head
Mixed ¹La/¹Bb transitions vs. distinct transitions in pentachloroaniline
Enables unambiguous identity verification
NIST reference spectrum provides analytical fingerprint
UV-Vis Spectroscopy Photophysics Analytical Chemistry Material Science

N–H⋯F Hydrogen Bonding and Crystal Packing

Single-crystal X-ray diffraction at 100 K reveals that 2,3,4,5,6-pentafluoroaniline packs via extensive N–H⋯F hydrogen bonds and C–F⋯πF interactions (C–F⋯πF distances of 3.21 and 3.25 Å), assembling molecules into polar sheets parallel to the (100) plane [1]. This contrasts with aniline and 4-fluoroaniline, where classical N–H⋯N or weaker C–H⋯F interactions typically dominate.

Crystal Packing & H-Bonding
Head-to-head
C–F⋯πF distances 3.21–3.25 Å; N–H⋯F hydrogen bonds dominate
Guides solid-state formulation design
100 K single-crystal data; packing may differ at ambient conditions
Crystal Engineering Hydrogen Bonding Solid-State Chemistry Materials

Direct Bioactivation to Benzoquinoneimine

In vitro and in vivo metabolic studies demonstrate that pentafluoroaniline undergoes cytochrome P-450-dependent monooxygenation directly to a reactive benzoquinoneimine with fluoride elimination, whereas 4-fluoroaniline and non-para-fluorinated anilines first form a para-hydroxylated derivative [1]. This mechanistic divergence is quantified by the absence of 4-hydroxyaniline metabolites for pentafluoroaniline.

Bioactivation Pathway
Head-to-head
Direct benzoquinoneimine + fluoride vs. 4-hydroxyaniline formation
Models direct bioactivation for metabolic studies
In vitro microsomal context; in vivo extrapolation requires validation
Drug Metabolism Toxicology Pharmacology Bioactivation

Electrophilic Radical Aromatic Substitution

Pentafluorophenyl radicals generated from pentafluoroaniline with pentyl nitrite exhibit electrophilic character, reacting with chlorobenzene with measurable partial rate factors [1]. Competitive pentafluorophenylation of an equimolar benzene/chlorobenzene mixture yields product distributions that confirm the electrophilic nature, a behavior distinct from phenyl radicals derived from aniline.

Electrophilic Radical Arylation
Class-level
Electrophilic pentafluorophenyl radical; partial rate factors established
Supports regioselective radical arylation workflows
Radical polarity differs from phenyl; source review recommended
Radical Chemistry Aromatic Substitution Synthetic Methodology Electrophilic Radicals

Pentafluorophenylammonium Triflate Catalyst Precursor

2,3,4,5,6-Pentafluoroaniline is the direct precursor to pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification reactions . Attempts to synthesize analogous catalysts from 4-fluoroaniline or aniline yield ammonium triflates that lack the strong electron-withdrawing perfluorophenyl group, resulting in significantly lower catalytic activity or different substrate scope.

Catalyst Precursor
Class-level
Precursor to pentafluorophenylammonium triflate; analogs from aniline less active
Required for organocatalyst synthesis
Data to verify; catalytic activity inferred from structural prerequisite
Catalysis Esterification Thioesterification Organocatalysis

Pentafluoroaniline Applications


Pentafluorophenylammonium Triflate Catalyst Synthesis

2,3,4,5,6-Pentafluoroaniline is the essential starting material for preparing pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . The extremely low basicity of pentafluoroaniline (pKa −0.28) ensures that the resulting ammonium triflate is a stable, non-nucleophilic acid catalyst suitable for sensitive substrates. This application directly leverages the quantitative pKa differentiation documented in Section 3.

Liquid Crystal and Advanced Material Synthesis

The unique electronic properties of pentafluoroaniline, including its mixed UV-Vis transitions and distinct crystal packing, make it a valuable building block for fluorinated liquid crystals and optoelectronic materials . The predictable N–H⋯F hydrogen-bonding motifs guide solid-state assembly, while the electron-withdrawing nature tunes dielectric anisotropy. This scenario is supported by the UV-Vis and crystallographic evidence presented in Section 3.

Metabolic Bioactivation Model Compound

Pentafluoroaniline serves as a mechanistic probe for studying cytochrome P-450-mediated direct bioactivation to benzoquinoneimines, a pathway distinct from the hydroxylation observed with 4-fluoroaniline . Researchers investigating structure-toxicity relationships in fluorinated drug candidates use pentafluoroaniline to benchmark direct bioactivation potential, relying on the comparative metabolic data from Section 3.

Electrophilic Pentafluorophenyl Radical Arylation

Pentafluoroaniline is the preferred precursor for generating electrophilic pentafluorophenyl radicals, enabling regioselective arylation of aromatic substrates . The defined electrophilic character and partial rate factors ensure predictable product distributions in complex syntheses, a capability not offered by aniline-derived phenyl radicals. This scenario directly applies the radical reactivity evidence from Section 3.

Application
Selection Property
Validation Focus
Organocatalyst precursor synthesis
Non-basic electron-deficient amine
Acid compatibility and catalytic activity testing
Fluorinated liquid crystal building block
Predictable crystal packing and UV-Vis signature
Solid-state architecture and photophysical property verification
Cytochrome P450 bioactivation probe
Direct benzoquinoneimine pathway
Metabolite identification and pathway confirmation
Electrophilic radical arylation precursor
Defined electrophilic radical character
Product regioselectivity and rate factor benchmarking

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